
(R,R)-Ts-DENEB(regR)
概要
説明
(R,R)-Ts-DENEB(regR) is a chiral compound with significant applications in various scientific fields. The compound is known for its unique stereochemistry, which plays a crucial role in its reactivity and interactions with other molecules.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (R,R)-Ts-DENEB(regR) typically involves several steps, starting with the preparation of the chiral starting material. The reaction conditions often include the use of specific catalysts and reagents to ensure the desired stereochemistry is achieved. Common synthetic routes may involve:
Chiral Catalysts: Utilizing chiral catalysts to induce the formation of the (R,R) configuration.
Protecting Groups: Employing protecting groups to prevent unwanted reactions at specific sites on the molecule.
Purification Techniques: Using chromatography and recrystallization to purify the final product.
Industrial Production Methods
In an industrial setting, the production of (R,R)-Ts-DENEB(regR) is scaled up using optimized reaction conditions to ensure high yield and purity. This often involves:
Continuous Flow Reactors: To maintain consistent reaction conditions and improve efficiency.
Automated Systems: For precise control over reaction parameters such as temperature, pressure, and reagent addition.
化学反応の分析
Types of Reactions
(R,R)-Ts-DENEB(regR) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions may involve hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, where a nucleophile replaces a leaving group on the molecule.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Palladium on carbon, lithium aluminum hydride.
Solvents: Common solvents include dichloromethane, ethanol, and water.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a ketone or aldehyde, while reduction could produce an alcohol.
科学的研究の応用
Catalytic Applications
Asymmetric Hydrogenation :
(R,R)-Ts-DENEB(regR) is primarily used as a catalyst in asymmetric transfer hydrogenation reactions. It effectively reduces ketones and imines to produce products with high enantiomeric excess. The compound operates under mild conditions, often utilizing formic acid as the hydrogen donor.
Reaction Type | Substrates | Products | Enantiomeric Excess |
---|---|---|---|
Asymmetric Transfer Hydrogenation | β-Keto esters, α-amino acids | Chiral alcohols | Up to 98% |
Reduction of Imines | Various imines | Chiral amines | Up to 95% |
Biological Applications
(R,R)-Ts-DENEB(regR) has been investigated for its potential in medicinal chemistry, particularly in synthesizing biologically active compounds.
- Protein Arginine Methyltransferase Inhibitors : The compound has been utilized in the synthesis of inhibitors targeting protein arginine methyltransferases, which play crucial roles in gene expression and RNA metabolism.
- Therapeutic Potential : Research is ongoing to explore its efficacy as a drug candidate due to its ability to produce specific stereoisomers that may exhibit targeted biological activity.
Case Study 1: Synthesis of Chiral Alcohols
In a study published in the Journal of Organic Chemistry, (R,R)-Ts-DENEB(regR) was employed to reduce β-keto esters under mild conditions. The reaction yielded chiral alcohols with an enantiomeric excess greater than 98%, demonstrating the compound's effectiveness in asymmetric synthesis.
Case Study 2: Development of Drug Candidates
Research published in Medicinal Chemistry Letters highlighted the use of (R,R)-Ts-DENEB(regR) in synthesizing inhibitors for protein arginine methyltransferases. The resulting compounds showed promising biological activity, indicating the compound's potential in drug development.
作用機序
The mechanism of action of (R,R)-Ts-DENEB(regR) involves its interaction with specific molecular targets. The compound’s chiral nature allows it to bind selectively to certain enzymes or receptors, influencing biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.
類似化合物との比較
Similar Compounds
(S,S)-Ts-DENEB(regS): Another chiral isomer with different stereochemistry.
(R,S)-Ts-DENEB(regRS): A diastereomer with distinct properties.
(S,R)-Ts-DENEB(regSR): Another diastereomer with unique reactivity.
Uniqueness
(R,R)-Ts-DENEB(regR) is unique due to its specific stereochemistry, which imparts distinct reactivity and interaction profiles compared to its isomers and diastereomers. This uniqueness makes it valuable in applications requiring high stereoselectivity.
生物活性
(R,R)-Ts-DENEB(regR) is a chiral ruthenium complex that has garnered attention for its significant role in asymmetric catalysis, particularly in hydrogenation reactions. This compound is characterized by its ability to produce specific stereoisomers, making it a valuable tool in the synthesis of biologically active compounds. This article explores the biological activity of (R,R)-Ts-DENEB(regR), focusing on its mechanisms, applications, and relevant research findings.
(R,R)-Ts-DENEB(regR) features a unique structure comprising a ruthenium center coordinated to a chiral ligand. This configuration allows the compound to exhibit high enantioselectivity and diastereoselectivity during chemical transformations. The mechanism of action typically involves coordination of substrates to the ruthenium center, facilitating bond-breaking and formation processes through electronic interactions .
Applications in Asymmetric Hydrogenation
The primary application of (R,R)-Ts-DENEB(regR) lies in its use as a catalyst for asymmetric transfer hydrogenation (ATH). This process is crucial for the reduction of ketones and imines, yielding products with high enantiomeric excess. For instance, studies have demonstrated its effectiveness in hydrogenating β-keto esters and α-amino acids under mild conditions using formic acid as the hydrogen donor .
Table 1: Comparison of Asymmetric Hydrogenation Catalysts
Catalyst Name | Key Features | Unique Aspects |
---|---|---|
(R,R)-Ts-DENEB(regR) | High enantioselectivity | Operates under mild conditions |
(S,S)-Ts-DENEB | Enantiomer of (R,R)-Ts-DENEB | Offers opposite selectivity |
(R,R)-TsDPEN | Different coordination environment | Higher yields under specific conditions |
Biological Activity and Case Studies
The biological activity associated with (R,R)-Ts-DENEB(regR) is primarily linked to its role in synthesizing compounds that inhibit protein arginine methyltransferases (PRMTs). These enzymes are crucial for various cellular processes, including gene expression and RNA metabolism. The ability to produce specific stereoisomers enhances the potential therapeutic applications of compounds synthesized using (R,R)-Ts-DENEB(regR) .
Case Study: Synthesis of PRMT Inhibitors
Recent research has highlighted the synthesis of potent PRMT inhibitors using (R,R)-Ts-DENEB(regR). In one study, researchers achieved high yields and selectivity for specific inhibitors that demonstrated significant biological activity against cancer cell lines. The optimized conditions for these reactions included controlling solvent environments and utilizing additives that improved catalytic efficiency .
Safety and Handling
While the biological applications of (R,R)-Ts-DENEB(regR) are promising, safety information indicates that ruthenium compounds can exhibit toxicity upon exposure. Precautions similar to those for handling organic chlorides and aromatic compounds should be observed, including the use of personal protective equipment and working in well-ventilated areas .
特性
IUPAC Name |
chlororuthenium(1+);[(1R,2R)-2-[2-[(4-methylphenyl)methoxy]ethylamino]-1,2-diphenylethyl]-(4-methylphenyl)sulfonylazanide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H33N2O3S.ClH.Ru/c1-24-13-17-26(18-14-24)23-36-22-21-32-30(27-9-5-3-6-10-27)31(28-11-7-4-8-12-28)33-37(34,35)29-19-15-25(2)16-20-29;;/h3-20,30-32H,21-23H2,1-2H3;1H;/q-1;;+2/p-1/t30-,31-;;/m1../s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
INKUCOHLIHBSDN-ZAMYOOMVSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)COCCNC(C2=CC=CC=C2)C(C3=CC=CC=C3)[N-]S(=O)(=O)C4=CC=C(C=C4)C.Cl[Ru+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)COCCN[C@H](C2=CC=CC=C2)[C@@H](C3=CC=CC=C3)[N-]S(=O)(=O)C4=CC=C(C=C4)C.Cl[Ru+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H33ClN2O3RuS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
650.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1333981-84-2 | |
Record name | (R,R)-Ts-DENEB(regR) | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。